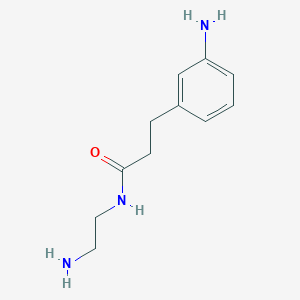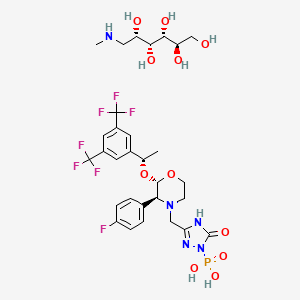
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of amines. It is characterized by the presence of a cyclohexyl ring substituted with a propan-2-yl group and an ethanamine side chain. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which enhances its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propan-2-ylcyclohexyl)ethanamine typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through various methods, including hydrogenation of aromatic compounds or cyclization of linear precursors.
Substitution with Propan-2-yl Group:
Attachment of Ethanamine Side Chain: The ethanamine side chain is introduced through nucleophilic substitution reactions, where an appropriate leaving group on the cyclohexyl ring is replaced by the ethanamine group.
Formation of Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of 2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalysts, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the ethanamine group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and sulfonates are used in nucleophilic substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and secondary amines.
Substitution: Various substituted cyclohexyl derivatives.
Scientific Research Applications
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing signal transduction pathways and altering neuronal activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-Nitrophenyl)ethylamine;hydrochloride: Similar in structure but with a nitrophenyl group instead of a propan-2-yl group.
N,N-Dimethyl-2-(10H-phenothiazin-10-yl)propan-1-amine;hydrochloride: Contains a phenothiazine ring instead of a cyclohexyl ring.
Uniqueness
2-(4-Propan-2-ylcyclohexyl)ethanamine;hydrochloride is unique due to its specific substitution pattern and the presence of the cyclohexyl ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H24ClN |
|---|---|
Molecular Weight |
205.77 g/mol |
IUPAC Name |
2-(4-propan-2-ylcyclohexyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H23N.ClH/c1-9(2)11-5-3-10(4-6-11)7-8-12;/h9-11H,3-8,12H2,1-2H3;1H |
InChI Key |
OMBAABRQLUIYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)CCN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![11-(2-piperazin-1-ylacetyl)-5H-benzo[b][1,4]benzodiazepin-6-one](/img/structure/B13859195.png)




![Benz[a]anthracene-13C6](/img/structure/B13859225.png)

![1-[(4-Chlorophenyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B13859229.png)
![5,7-Dioxaspiro[2.5]octan-6-one](/img/structure/B13859232.png)


